molecular formula C13H8O4 B1594501 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 38627-57-5

2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione

Cat. No.: B1594501
CAS No.: 38627-57-5
M. Wt: 228.2 g/mol
InChI Key: YEKNOJJZNVJMMZ-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a tricyclic polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes a cyclopenta[b]naphthalene core

Mechanism of Action

Target of Action

The primary targets of Benzo[f]ninhydrin monohydrate are amines, phenols, and enolizable carbonyl compounds . It is highly electrophilic due to having three consecutive carbonyls . These targets play a crucial role in various biochemical reactions and pathways.

Mode of Action

Benzo[f]ninhydrin monohydrate interacts with its targets through a series of chemical reactions. For instance, it reacts with phenylethylamine to form a complex mixture, including a benzo-fused spiroheterocyclic and a pyrrole product . This reaction results from tricomponent condensation between ninhydrin, phenylethylamine, and phenylacetaldehyde produced in situ .

Biochemical Pathways

The compound affects several biochemical pathways. It contributes to the formation of heterocyclic compounds such as cyclophanes, isoindolinones, hydroindoles, isoquinolines, and β-carbolines . The reaction of ninhydrin with primary amines yields a dark blue or purple compound, known as Ruhemann’s purple . This colored compound’s formation has been useful for developing qualitative and quantitative analytical techniques for amines .

Pharmacokinetics

Its molecular weight is 22820 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

The result of the compound’s action is the formation of various heterocyclic compounds . For example, it forms a benzo-fused spiroheterocyclic and a pyrrole product when reacted with phenylethylamine . These products have potential applications in various fields, including analytical chemistry.

Action Environment

The action of Benzo[f]ninhydrin monohydrate can be influenced by environmental factors. For instance, it is known to be light-sensitive , which means its stability and efficacy can be affected by exposure to light. It should be stored in a dry, cool, and well-ventilated place to maintain its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves high-temperature reactions. One common method involves the reaction of 5- and 6-indenyl radicals with vinylacetylene at temperatures around 1300 K. This process includes the formation of van-der-Waals complexes, followed by addition, isomerization, and termination via atomic hydrogen elimination .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur, particularly at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the cyclopenta[b]naphthalene core.

Scientific Research Applications

2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[b]naphthalene derivatives and polycyclic aromatic hydrocarbons such as:

Uniqueness

2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its specific structure and the presence of two hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-dihydroxycyclopenta[b]naphthalene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11,16)17/h1-6,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKNOJJZNVJMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191943
Record name 1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38627-57-5
Record name 1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038627575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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